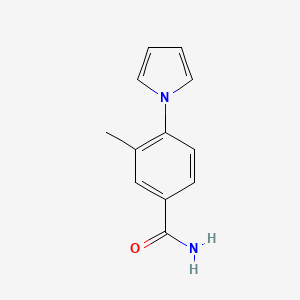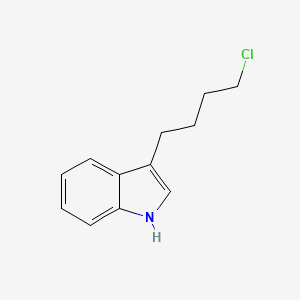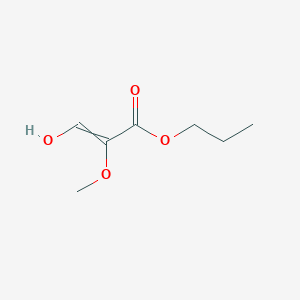
Methyl 3-oxooct-6-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxooct-6-ynoate is an organic compound with the molecular formula C9H12O3. It is a methyl ester derivative of 3-oxooct-6-ynoic acid. This compound is of interest due to its unique structure, which includes both a keto group and an alkyne group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-oxooct-6-ynoate can be synthesized through various methods. One common approach involves the esterification of 3-oxooct-6-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxooct-6-ynoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The alkyne group can be reduced to form alkenes or alkanes using hydrogenation reactions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-oxooct-6-ynoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis and oxidation.
Industry: Utilized in the production of fine chemicals and as a building block for more complex compounds.
Mechanism of Action
The mechanism of action of methyl 3-oxooct-6-ynoate involves its reactivity due to the presence of both the keto and alkyne groups. The keto group can participate in nucleophilic addition reactions, while the alkyne group can undergo cycloaddition reactions. These reactive sites make it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of products through different reaction pathways.
Comparison with Similar Compounds
Methyl 3-oxo-6-octenoate: Similar structure but with a double bond instead of a triple bond.
Ethyl 3-oxooct-6-ynoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-oxooctanoate: Similar structure but without the alkyne group.
Uniqueness: Methyl 3-oxooct-6-ynoate is unique due to the presence of both a keto group and an alkyne group, which provides it with distinct reactivity compared to its analogs. This dual functionality allows for a broader range of chemical transformations, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
62344-15-4 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 3-oxooct-6-ynoate |
InChI |
InChI=1S/C9H12O3/c1-3-4-5-6-8(10)7-9(11)12-2/h5-7H2,1-2H3 |
InChI Key |
JSPULTSBGJVCAA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC(=O)CC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl [2-cyano-4-(hydroxymethyl)-1H-pyrrol-1-yl]carbamate](/img/structure/B8624157.png)
![1-[2-(2,4-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B8624164.png)


![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)hexyl]-](/img/structure/B8624184.png)
![7-Bromo-2-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8624192.png)

![6-Mercaptotetrazolo[4,5-b]pyridazine](/img/structure/B8624201.png)
![Hexahydro-1H-furo[3,4-c]pyrrol-1-one](/img/structure/B8624217.png)


